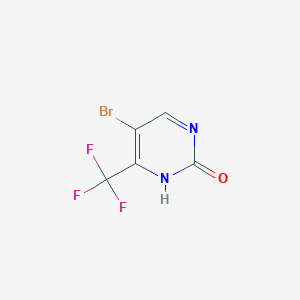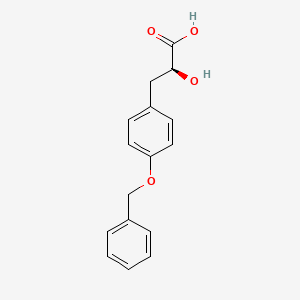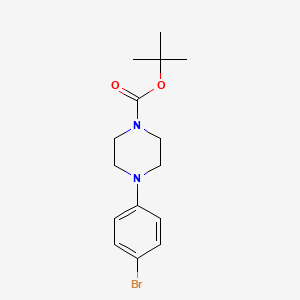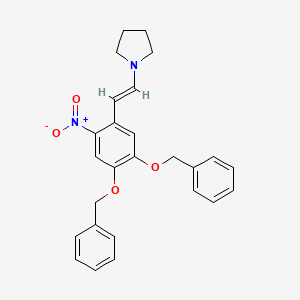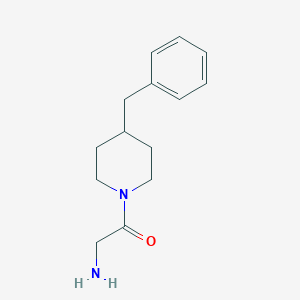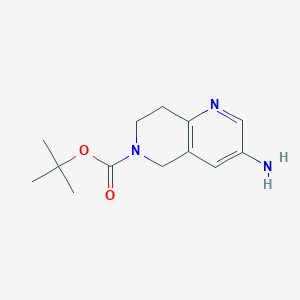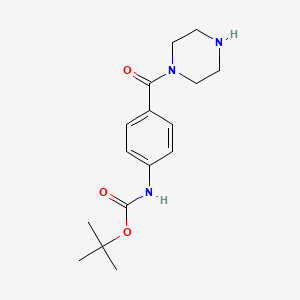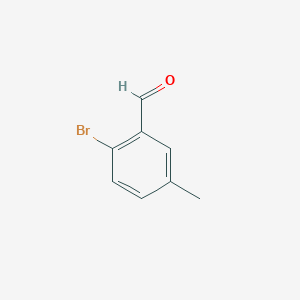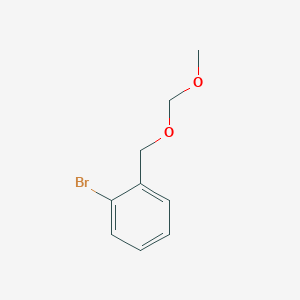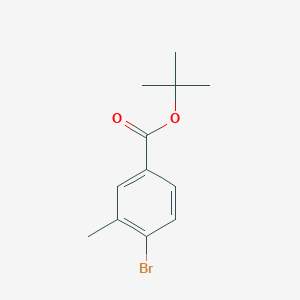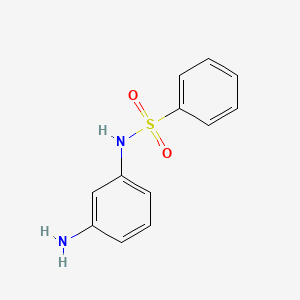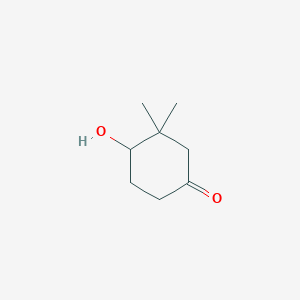
4-Hydroxy-3,3-dimethylcyclohexanone
Descripción general
Descripción
4-Hydroxy-3,3-dimethylcyclohexanone is an organic compound with the molecular formula C8H14O2. It is a key intermediate in the synthesis of various chemical compounds, including inhibitors of human acetylcholinesterase (hAChE) . This compound is notable for its unique structure, which includes a hydroxyl group and two methyl groups attached to a cyclohexanone ring.
Mecanismo De Acción
Target of Action
The primary target of 4-Hydroxy-3,3-dimethylcyclohexanone is the human Acetylcholinesterase (hAChE) enzyme . hAChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
It’s known that hache inhibitors typically work by binding to the active site of the enzyme, preventing it from interacting with acetylcholine and thus inhibiting its breakdown .
Biochemical Pathways
The compound is involved in the cholinergic pathway, where it inhibits the breakdown of acetylcholine by hAChE. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
By inhibiting hAChE and increasing acetylcholine levels, this compound can enhance cholinergic transmission. This can have various effects depending on the specific neural pathways involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with hAChE .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Hydroxy-3,3-dimethylcyclohexanone involves the microbial reduction of 2,2-dimethylcyclohexane-1,3-dione using baker’s yeast . The process includes the following steps:
- Dissolve 2,2-dimethylcyclohexane-1,3-dione in ethanol.
- Add the solution to a fermenting mixture of water, sucrose, and baker’s yeast.
- Stir the mixture at 30°C for 40-48 hours.
- Extract the product using ethyl acetate and purify it through filtration and drying.
Industrial Production Methods: Industrial production methods for this compound typically involve similar microbial reduction processes but on a larger scale, with optimized conditions for higher yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3,3-dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: 4-Oxo-3,3-dimethylcyclohexanone.
Reduction: 4-Hydroxy-3,3-dimethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3,3-dimethylcyclohexanone has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Comparación Con Compuestos Similares
Cyclohexanone: A simpler analog without the hydroxyl and methyl groups.
4-Hydroxycyclohexanone: Lacks the additional methyl groups.
3,3-Dimethylcyclohexanone: Lacks the hydroxyl group.
Uniqueness: 4-Hydroxy-3,3-dimethylcyclohexanone is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications .
Propiedades
IUPAC Name |
4-hydroxy-3,3-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEFGDBEVBAUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467583 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888325-29-9 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
